2,3-Dimethylphenol
2,3-Dimethylphenol
2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992)
2, 3-Dimethylphenol, also known as 1, 2, 3-xylenol or 3-hydroxy-O-xylene, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2, 3-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dimethylphenol is primarily located in the cytoplasm. 2, 3-Dimethylphenol has a chemical, musty, and phenolic taste.
2, 3-Dimethylphenol, also known as 1, 2, 3-xylenol or 3-hydroxy-O-xylene, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2, 3-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dimethylphenol is primarily located in the cytoplasm. 2, 3-Dimethylphenol has a chemical, musty, and phenolic taste.
Brand Name:
Vulcanchem
CAS No.:
526-75-0
VCID:
VC21122504
InChI:
InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3
SMILES:
CC1=C(C(=CC=C1)O)C
Molecular Formula:
C8H10O
(CH3)2C6H3OH
C8H10O
(CH3)2C6H3OH
C8H10O
Molecular Weight:
122.16 g/mol
2,3-Dimethylphenol
CAS No.: 526-75-0
Cat. No.: VC21122504
Molecular Formula: C8H10O
(CH3)2C6H3OH
C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992) 2, 3-Dimethylphenol, also known as 1, 2, 3-xylenol or 3-hydroxy-O-xylene, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2, 3-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dimethylphenol is primarily located in the cytoplasm. 2, 3-Dimethylphenol has a chemical, musty, and phenolic taste. |
|---|---|
| CAS No. | 526-75-0 |
| Molecular Formula | C8H10O (CH3)2C6H3OH C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | 2,3-dimethylphenol |
| Standard InChI | InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 |
| Standard InChI Key | QWBBPBRQALCEIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)O)C |
| Boiling Point | 424 °F at 760 mm Hg (NTP, 1992) 216.9 °C 218 °C 203-225 °C |
| Colorform | Needles from water or dilute alcohol |
| Flash Point | 61-95 °C c.c. |
| Melting Point | 167 °F (NTP, 1992) 72.8 °C Mp 75 ° 75 °C (also reported as 72.57 °C) 75°C 25-75 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator